ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}alaninate
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Overview
Description
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique trifluoromethyl groups and ethoxycarbonylamino functionalities, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 2-amino-3,3,3-trifluoropropanoate with 4-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethoxycarbonylamino group can form hydrogen bonds with specific amino acid residues, modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE
- **ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}BUTANOATE
- **ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}HEXANOATE
Uniqueness
The uniqueness of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of multiple trifluoromethyl groups enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16F6N2O4 |
---|---|
Molecular Weight |
402.29 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-[4-(trifluoromethyl)anilino]propanoate |
InChI |
InChI=1S/C15H16F6N2O4/c1-3-26-11(24)13(15(19,20)21,23-12(25)27-4-2)22-10-7-5-9(6-8-10)14(16,17)18/h5-8,22H,3-4H2,1-2H3,(H,23,25) |
InChI Key |
ZHKOIANNPXJIDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C(F)(F)F)NC(=O)OCC |
Origin of Product |
United States |
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